4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Pharmaceutical Impurity Standards Analytical Method Validation Regulatory Compliance

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS 244768-32-9) is a heterocyclic building block characterized by a chloropyrimidine core linked to a benzonitrile moiety via an amino bridge (molecular formula C11H7ClN4, molecular weight 230.65 g/mol). This compound is primarily recognized as an indispensable intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably the FDA-approved HIV-1 drug rilpivirine.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
CAS No. 244768-32-9
Cat. No. B120616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
CAS244768-32-9
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl
InChIInChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16)
InChIKeyQXCHAADSAYQDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS 244768-32-9): A Critical Pyrimidine Intermediate for NNRTI Synthesis and Impurity Control


4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS 244768-32-9) is a heterocyclic building block characterized by a chloropyrimidine core linked to a benzonitrile moiety via an amino bridge (molecular formula C11H7ClN4, molecular weight 230.65 g/mol) [1]. This compound is primarily recognized as an indispensable intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably the FDA-approved HIV-1 drug rilpivirine [2]. Its significance extends beyond synthetic utility to a regulatory role as the Rilpivirine Chloro Impurity, a critical reference standard required for analytical method validation (AMV) and quality control (QC) in pharmaceutical manufacturing .

Why Generic Pyrimidine Intermediates Cannot Replace 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Regulated Synthesis


This compound's value is rooted in its dual identity as both a synthetic intermediate and a regulatory impurity standard, making generic substitution scientifically and legally untenable. In the established synthetic route for rilpivirine, the chlorine atom at the pyrimidine 4-position is the precise leaving group that enables the chemoselective coupling with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a step that must occur without side reactions at the benzonitrile terminus [1]. Alternative leaving groups such as bromine would alter the reaction kinetics and selectivity profile, potentially generating different impurity patterns that deviate from pharmacopeial reference standards. Furthermore, this specific compound is designated as Rilpivirine Chloro Impurity, chemically defined and required by regulatory agencies for ANDA submissions and batch release testing . Any substitution, even with a closely related analog like 4-((4-fluoropyrimidin-2-yl)amino)benzonitrile, would produce a chemically distinct impurity not recognized in the official monographs, compromising regulatory compliance and the validity of analytical methods.

Quantitative Differentiation of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Evidence-Based Selection Criteria


Regulatory Impurity Standard: Chemically Defined Reference Material with Pharmacopeial Identity

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is chemically designated as Rilpivirine Chloro Impurity, a fully characterized reference standard supplied with detailed characterization data compliant with regulatory guidelines (FDA, ICH, EMA) for ANDA submissions . In contrast, generic 4-chloropyrimidine derivatives or the free base intermediate synthesized via alternative routes lack this defined regulatory identity and validated purity profile. The compound is available as a certified reference standard with a minimum purity specification of 99.5%, enabling its direct use in system suitability testing, method validation, and QC release testing without the need for additional purification or structural confirmation .

Pharmaceutical Impurity Standards Analytical Method Validation Regulatory Compliance

Synthetic Efficiency: Improved Process Metrics via Two-Step Benchmark

A novel two-step synthetic protocol for 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile hydrochloride demonstrated excellent yields and cost-effectiveness for scale-up, with the process leveraging inexpensive starting materials (4-cyanoaniline hydrochloride and aqueous cyanamide) to generate the key intermediate without the need for 2-thiouracil or POCl₃-mediated chlorination of pre-formed pyrimidinones . In contrast, traditional routes require three synthetic transformations from thiouracil and involve reflux with excess phosphorus oxychloride, generating corrosive waste streams. The continuous flow micro-channel approach disclosed in CN407474062 further shortens reaction time while enabling automated production, addressing the prolonged heating (typically >55 hours at 140-150°C) required when using the alternative 2,4-dichloropyrimidine as the electrophilic coupling partner [1].

Process Chemistry Rilpivirine Synthesis Continuous Flow

Structural Specificity in DAPY NNRTI SAR: The 4-Chloro Substituent is Required for Downstream Diversity

In the synthesis of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as the central intermediate that preserves the critical CN substituent at the terminal phenyl ring [1]. The chlorine atom at the pyrimidine 4-position is specifically required for the final nucleophilic aromatic substitution with 2-naphthylamine derivatives; replacement with fluorine, bromine, or hydrogen would alter the leaving group ability, cross-reactivity, and the resulting anti-HIV potency profile of the final DAPY analogues. The benzonitrile group is simultaneously required for hydrogen-bonding interactions with the NNRTI binding pocket of HIV-1 reverse transcriptase, as demonstrated in the molecular design rationale [2].

Medicinal Chemistry HIV NNRTI Structure-Activity Relationship

Optimal Application Scenarios for Procuring 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile


Authentic Impurity Standard for Rilpivirine ANDA Submissions and Batch QC

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for rilpivirine, this compound is the chemically defined Rilpivirine Chloro Impurity and is essential for system suitability tests, method validation, and batch release analysis per ICH guidelines . Procurement of the certified reference standard with documented purity >99.5% ensures that analytical methods align with regulatory expectations, as the compound's identity and purity profile are directly linked to the official impurity monograph .

Key Intermediate for Convergent Synthesis of DAPY-Based NNRTI Libraries

In medicinal chemistry programs focused on HIV-1 reverse transcriptase inhibitors, this intermediate enables a convergent synthetic approach where the benzonitrile pharmacophore is pre-installed, allowing late-stage diversification at the pyrimidine 4-position with diverse amine inputs . This contrasts with linear syntheses from 2,4-dichloropyrimidine that require an additional step to introduce the benzonitrile group, making the compound the preferred starting material for library synthesis.

Scale-Up Synthesis of Rilpivirine Employing Continuous Flow Methods

The recently disclosed continuous flow micro-channel process for synthesizing 4-((4-chloropyrimidin-2-yl)amino)benzonitrile offers significant advantages in process intensification, safety, and scalability compared to traditional batch chlorination protocols [1]. Industrial procurement teams seeking a reliable supply of this intermediate for commercial production can leverage suppliers who have adopted this continuous flow methodology, ensuring consistent quality and reduced cycle times.

Quality Control Reference Material for Degradation Product Profiling

As a potential degradation-related impurity of rilpivirine originating from the synthetic pathway, this compound is required for forced degradation studies and stability-indicating method development. Its well-characterized physicochemical properties (melting point 210°C with decomposition; predicted density 1.39 g/cm³) provide reliable handling and storage parameters for QC laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.